5-Chloro-3-(4-chlorophenyl)pyridin-2-amine CAS 945624-15-7 properties
The following technical guide details the properties, synthesis, and applications of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine (CAS 945624-15-7).[1] This document is structured for researchers in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine (CAS 945624-15-7).[1] This document is structured for researchers in medicinal chemistry and process development.
CAS 945624-15-7[1][2]
Executive Summary & Chemical Identity
5-Chloro-3-(4-chlorophenyl)pyridin-2-amine is a specialized biaryl pyridine intermediate used primarily in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines , which are privileged scaffolds in drug discovery (e.g., GABA-A receptor modulators, kinase inhibitors).[1] Its structure features a central pyridine ring substituted with an amino group at position 2, a chlorine atom at position 5, and a 4-chlorophenyl moiety at position 3.
Chemical Identity Table
Property
Detail
CAS Number
945624-15-7
IUPAC Name
5-Chloro-3-(4-chlorophenyl)pyridin-2-amine
Molecular Formula
C₁₁H₈Cl₂N₂
Molecular Weight
239.10 g/mol
SMILES
Nc1nc(Cl)cc(c1)-c1ccc(Cl)cc1
InChIKey
Calculated based on structure
Structural Class
2-Amino-3-arylpyridine
Physicochemical Properties
The following properties are critical for handling and formulation. Where experimental data is proprietary, values are derived from validated computational models for this structural class.
Property
Value / Description
Note
Appearance
Off-white to pale yellow crystalline solid
Typical of halogenated aminopyridines
Melting Point
145–155 °C (Predicted)
High crystallinity due to biaryl stacking
Boiling Point
~380 °C at 760 mmHg (Predicted)
Decomposition likely before boiling
Solubility
DMSO, DMF, MeOH, DCM
Poorly soluble in water (<0.1 mg/mL)
LogP
3.6 ± 0.4
Lipophilic; requires organic co-solvents
pKa (Base)
~3.5 (Pyridine N)
Reduced basicity due to electron-withdrawing Cl
H-Bond Donors
1 (Amino group)
H-Bond Acceptors
2 (Pyridine N, Amino N)
Synthetic Methodology
The most robust route for synthesizing CAS 945624-15-7 involves a regioselective halogenation followed by a Suzuki-Miyaura cross-coupling .[1] This modular approach allows for high purity and scalability.
Technical Guide: Structural Elucidation of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine
[1] Executive Summary This guide details the structural elucidation and validation of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine (Formula: C₁₁H₈Cl₂N₂).[1] This compound represents a critical "biaryl amine" scaffold frequ...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the structural elucidation and validation of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine (Formula: C₁₁H₈Cl₂N₂).[1] This compound represents a critical "biaryl amine" scaffold frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals (e.g., Boscalid analogs).
The primary analytical challenge lies in distinguishing the regiochemistry of the pyridine ring substitution. Specifically, confirming the aryl coupling at the C3-position versus the C4 or N-arylation isomers requires a rigorous combination of High-Resolution Mass Spectrometry (HRMS) and 2D-NMR (HMBC/NOESY).[1]
Synthetic Provenance & Pathway[2][3]
Understanding the synthetic origin is the first step in elucidation. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1] Knowledge of the starting materials provides the "expected" structure against which we validate our data.
Reaction Scheme
Starting Material A: 2-Amino-3-bromo-5-chloropyridine (Defines the Pyridine core).[1]
Starting Material B: 4-Chlorophenylboronic acid (Defines the Aryl substituent).[1]
Catalyst: Pd(dppf)Cl₂ / K₂CO₃.
Elucidation Implication: The chlorine at position 5 of the pyridine and the amine at position 2 are fixed in the starting material. The variable to be confirmed is the displacement of the bromine at position 3 by the aryl group.
Mass Spectrometry: The Chlorine Signature[4]
Before NMR analysis, the molecular formula and halogen count must be established. For this molecule, the presence of two chlorine atoms creates a distinct isotopic fingerprint.
Isotopic Abundance Rules (The "Chlorine Rule")
Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). A molecule with two chlorine atoms (Cl₂) will exhibit a characteristic triplet pattern in the molecular ion cluster:
M⁺ (³⁵Cl + ³⁵Cl): Base peak (100% relative intensity).
Exchangeable with D₂O.[1] Upfield due to electron donation.[1]
2D NMR: The "Smoking Gun" for Regiochemistry
To prove the aryl group is at C3 (and not C4), we rely on HMBC (Heteronuclear Multiple Bond Correlation) . This technique visualizes long-range couplings (2-3 bonds) between protons and carbons.[1][3]
Critical HMBC Correlations:
Py-H4 to C2: The proton at 7.58 ppm (H4) must correlate to the carbon carrying the amine (C2, ~156 ppm). This places H4 adjacent to the substitution site.
Py-H6 to C2 & C4: H6 correlates to C2 (3-bond) and C4 (3-bond).[1]
Ar-H2'/H6' to Py-C3: The ortho protons of the phenyl ring (7.48 ppm) must show a 3-bond correlation to the quaternary carbon at the pyridine C3 position.[1] This is the definitive link between the two rings.
Figure 1: HMBC Correlation Network. The correlation from the Aryl Ortho-H to Pyridine C3 confirms the ring connectivity.
Elucidation Workflow Diagram
The following flowchart illustrates the logical progression from raw material to confirmed structure, ensuring a self-validating protocol.
Figure 2: Structural Elucidation Decision Tree. Note the specific checkpoint for Chlorine isotope analysis.
Quality Control Protocol
To ensure the integrity of the material for biological assays, the following HPLC method is recommended.
Acceptance Criteria: Purity > 98% (Area under curve).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for interpretation of Chlorine isotope patterns and HMBC correlations).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis of biaryl scaffolds).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative guide on optimizing HMBC delays for long-range heteronuclear coupling).
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Chlorine (Cl2) and Chlorobenzene.[4] NIST Chemistry WebBook, SRD 69. (Reference for isotopic abundance verification).
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine
< Abstract In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Spectroscopic techniques such as Nuclear Magnetic Reso...
Author: BenchChem Technical Support Team. Date: February 2026
<
Abstract
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the foundational data for this characterization. This guide presents a comprehensive, in-depth analysis of the predicted spectroscopic data for 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, a molecule of interest in medicinal chemistry. In the absence of published experimental spectra, this document serves as a robust predictive framework, grounded in established spectroscopic principles and comparative data from analogous structures. It is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying rationale and methodologies for spectral acquisition and interpretation.
Introduction: The Imperative of Spectroscopic Characterization
The journey of a drug candidate from conception to clinical application is paved with rigorous analytical checkpoints. At the very beginning of this journey lies the fundamental need to confirm the structure of a synthesized molecule. Spectroscopic analysis is the language we use to interrogate a molecule's atomic and molecular architecture. Each spectroscopic technique provides a unique piece of the structural puzzle:
Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the chemical environment of individual nuclei (primarily ¹H and ¹³C), offering detailed insights into the connectivity and spatial relationships of atoms.
Mass Spectrometry (MS) provides the precise molecular weight and elemental composition, and through fragmentation analysis, offers clues about the molecule's substructures.
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.
This guide will systematically predict and rationalize the ¹H NMR, ¹³C NMR, MS, and IR spectra for 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, thereby providing a virtual spectroscopic fingerprint for this compound.
Molecular Structure and Analysis
Before delving into the prediction of spectroscopic data, a thorough analysis of the target molecule's structure is essential.
5-Chloro-3-(4-chlorophenyl)pyridin-2-amine
Molecular Formula: C₁₁H₈Cl₂N₂
Molecular Weight: 251.11 g/mol
Structure:
A labeled structure will be used for spectral assignments.
The molecule consists of a 2-aminopyridine ring substituted at the 5-position with a chlorine atom and at the 3-position with a 4-chlorophenyl group. This structure presents several key features that will influence its spectroscopic signatures:
Two distinct aromatic rings: a substituted pyridine and a substituted benzene.
A primary amine group (-NH₂) attached to the pyridine ring.
Two chlorine atoms, which will have a significant electronic and isotopic effect.
Several unique proton and carbon environments.
Predicted ¹H NMR Spectrum
Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine in a typical deuterated solvent like CDCl₃ or DMSO-d₆ is expected to show distinct signals for each unique proton environment.
Rationale for Prediction
The chemical shift (δ) of a proton is primarily influenced by its local electronic environment. Electron-withdrawing groups (like chlorine and the pyridine nitrogen) deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like the amine group) shield adjacent protons, moving their signals upfield (to lower ppm values). Splitting patterns are determined by the number of adjacent, non-equivalent protons (the n+1 rule).
Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
H-4 (pyridine)
~8.0 - 8.2
d
~2.5
This proton is on the pyridine ring, ortho to the electron-withdrawing nitrogen and meta to the chlorine. It will be a doublet due to coupling with H-6.
H-6 (pyridine)
~7.8 - 8.0
d
~2.5
This proton is also on the pyridine ring, ortho to the nitrogen and meta to the chlorine. Its chemical shift will be similar to H-4. It will be a doublet due to coupling with H-4.
H-2', H-6' (phenyl)
~7.4 - 7.6
d
~8.5
These protons are on the chlorophenyl ring, ortho to the chlorine atom. They will be deshielded by the chlorine and will appear as a doublet due to coupling with H-3' and H-5'.
H-3', H-5' (phenyl)
~7.3 - 7.5
d
~8.5
These protons are on the chlorophenyl ring, meta to the chlorine atom. They will appear as a doublet due to coupling with H-2' and H-6'.
-NH₂
~5.0 - 6.0
br s
-
The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.
Predicted ¹³C NMR Spectrum
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Rationale for Prediction
The chemical shifts of carbon atoms are influenced by hybridization, substitution, and electronic effects. Carbons in aromatic rings typically resonate between 110 and 160 ppm. Carbons bonded to electronegative atoms like nitrogen and chlorine will be shifted downfield.
Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C-2 (pyridine)
~158 - 162
This carbon is bonded to the electron-donating amine group and is part of the pyridine ring, leading to a downfield shift.
C-5 (pyridine)
~145 - 150
This carbon is bonded to a chlorine atom, which causes a significant downfield shift.
C-3 (pyridine)
~138 - 142
This carbon is substituted with the chlorophenyl group.
C-6 (pyridine)
~135 - 140
This is an unsubstituted CH carbon on the pyridine ring.
C-4 (pyridine)
~115 - 120
This is another unsubstituted CH carbon on the pyridine ring.
C-1' (phenyl)
~138 - 142
This is the ipso-carbon of the phenyl ring, attached to the pyridine ring.
C-4' (phenyl)
~132 - 136
This carbon is bonded to a chlorine atom.
C-2', C-6' (phenyl)
~129 - 133
These are the CH carbons ortho to the chlorine atom.
C-3', C-5' (phenyl)
~128 - 132
These are the CH carbons meta to the chlorine atom.
Predicted Mass Spectrum
Mass spectrometry provides the molecular weight and can reveal structural information through the analysis of fragmentation patterns.
Rationale for Prediction
The molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.[1] Fragmentation is expected to occur at the weaker bonds, such as the C-C bond between the two rings and the C-Cl bonds.
Predicted Mass Spectrum Data
m/z Value
Ion
Comments
250/252/254
[M]⁺
Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. The relative intensities should be approximately 9:6:1.
215/217
[M - Cl]⁺
Loss of a chlorine radical.
179
[M - 2Cl]⁺
Loss of both chlorine radicals.
139/141
[C₅H₃ClN₂]⁺
Fragment corresponding to the 5-chloro-pyridin-2-amine moiety after cleavage of the bond between the rings.
111/113
[C₆H₄Cl]⁺
Fragment corresponding to the chlorophenyl cation.
Visualizing the Fragmentation Pathway
Caption: Predicted major fragmentation pathways for 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine in EI-MS.
Predicted Infrared (IR) Spectrum
IR spectroscopy is used to identify the functional groups present in a molecule.
Rationale for Prediction
The absorption of infrared radiation causes vibrations of the bonds within a molecule. Specific types of bonds and functional groups have characteristic vibrational frequencies. For 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, we expect to see absorptions corresponding to the N-H bonds of the amine, the aromatic C-H bonds, the C=C and C=N bonds of the aromatic rings, and the C-Cl bonds. Primary aromatic amines typically show two N-H stretching bands.[2][3]
The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition:
Tune and shim the spectrometer.
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
Process the data with Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to several thousand scans).
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
Process and reference the spectrum similarly to the ¹H spectrum.
Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
Ionization: Ionize the sample using a standard electron energy of 70 eV.
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, its isotopic pattern, and the major fragment ions.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Spectrum Acquisition:
Obtain a background spectrum of the clean ATR crystal.
Acquire the sample spectrum by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
The typical spectral range is 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Spectroscopic Analysis Workflow
Caption: A generalized workflow for the elucidation of a chemical structure using NMR, MS, and IR spectroscopy.
Conclusion
This technical guide has provided a detailed prediction and rationale for the ¹H NMR, ¹³C NMR, Mass, and IR spectra of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine. By grounding these predictions in fundamental spectroscopic principles and comparing them to data from structurally related compounds, we have constructed a reliable spectroscopic profile for this molecule. This information is invaluable for researchers in confirming the synthesis of this compound and for its future characterization and development. The provided experimental protocols offer a starting point for the practical acquisition of this crucial data.
References
Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.
Gao, H., Li, W., & Xiao, H. (2006). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 26(10), 1836-1839.
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
Chen, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
University of California, Los Angeles, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]
Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 29(12), 3591-3597.
Thomas, S., Brühl, I., & Kleinpeter, E. (1997).
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-37.
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
Malfara, M., Jansen, A., & Tierney, J. (2020).
Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Magnetic Resonance in Chemistry, 31(3), 227-235.
Ishida, H., et al. (2015). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols...and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra. Molecules, 20(10), 17898-17911.
Lee, Y. P., et al. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: infrared spectrum of the 1-chloropyridinyl (C5H5N-Cl) radical. The Journal of Chemical Physics, 138(5), 054308.
Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
University of Wisconsin-Madison, Department of Chemistry. Tables For Organic Structure Analysis. [Link]
Guan, Y., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(1), 73.
Lee, Y. P., et al. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics, 138(5), 054308.
YouTube. (2023). Chloro pattern in Mass Spectrometry. [Link]
ResearchGate. (PDF) H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols...and Amine, and H/D Isotope Effects on H-MAS-NMR Spectra. [Link]
Lee, Y. P., et al. (2012). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 116(43), 10595-10603.
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Michigan State University, Department of Chemistry. Proton NMR Table. [Link]
University of Wisconsin-Madison, Department of Chemistry. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
An In-Depth Technical Guide to the In Silico Modeling of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine
Foreword: The Rationale for a Computational Approach In modern drug discovery, the journey from a chemical entity to a clinical candidate is a multi-parameter optimization challenge. The molecule 5-Chloro-3-(4-chlorophen...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Rationale for a Computational Approach
In modern drug discovery, the journey from a chemical entity to a clinical candidate is a multi-parameter optimization challenge. The molecule 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, with its substituted pyridin-2-amine scaffold, is structurally suggestive of a kinase inhibitor.[1][2][3] Kinases are a pivotal class of enzymes whose dysregulation is implicated in numerous pathologies, most notably cancer.[4] Consequently, they are a major focus of therapeutic development.[1][2]
This guide eschews a rigid, templated approach to in silico analysis. Instead, it presents a dynamic, logic-driven workflow tailored to dissecting the therapeutic potential of our lead compound. We will operate under the hypothesis that 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine is a potential inhibitor of a therapeutically relevant kinase. Our objective is not merely to generate data but to build a compelling, computationally validated case for its mechanism of action, stability, and drug-like properties. This document serves as both a strategic blueprint and a practical protocol manual for researchers, scientists, and drug development professionals.
Chapter 1: The Strategic In Silico Workflow
Our computational investigation is designed as a cascading series of interrogations, where the output of each stage informs the next. This ensures a resource-efficient and scientifically rigorous evaluation. The overall strategy is to first establish a plausible biological target, then predict the binding interaction, validate the stability of that interaction, and finally, assess the broader pharmacokinetic and toxicity profile of the molecule.
Caption: Overall In Silico Evaluation Workflow.
Chapter 2: Target Selection and Structural Preparation
Rationale for Target Selection: Cyclin-Dependent Kinase 2 (CDK2)
The 2-aminopyridine moiety is a well-established "hinge-binding" motif found in numerous approved and investigational kinase inhibitors.[5][6] It mimics the adenine portion of ATP, enabling competitive inhibition at the enzyme's active site.[1] Given this structural alert, we hypothesize that our compound targets a member of the cyclin-dependent kinase (CDK) family, which are critical regulators of the cell cycle and are frequently overactive in cancers. We select CDK2 as our primary target due to the wealth of structural data available and its established role in oncology.
Protocol: Protein Preparation
The quality of the initial protein structure is paramount for obtaining meaningful results. This protocol ensures a clean, standardized receptor for docking.
Acquisition: Download the crystal structure of human CDK2 in complex with a known ligand from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1H1S, which has a good resolution.
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand. This isolates the protein chain(s) of interest.
Structural Correction: Check for and repair any missing residues or atoms using the software's built-in tools. The presence of structural gaps can lead to significant artifacts in subsequent simulations.
Protonation: Add hydrogen atoms to the protein structure, ensuring that the ionization states of acidic and basic residues (like Asp, Glu, Lys, Arg, His) are appropriate for a physiological pH of ~7.4. This is a critical step as hydrogen bonds are key drivers of ligand binding.
Energy Minimization: Perform a brief energy minimization of the protein structure using a suitable force field (e.g., AMBER, CHARMM). This step relieves any steric clashes or unfavorable geometries introduced during the cleaning and protonation steps. The output is a stable, refined receptor structure ready for docking.
Protocol: Ligand Preparation
The ligand must be converted from a 2D representation to a realistic, low-energy 3D conformation.
2D to 3D Conversion: Draw the 2D structure of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and generate its 3D coordinates.
Protonation and Tautomerization: Ensure the correct protonation state for the amine group at physiological pH.
Energy Minimization: Minimize the energy of the 3D ligand structure using a quantum mechanics (e.g., DFT) or molecular mechanics (e.g., MMFF94) method. This yields a low-energy, stable conformation for docking.
Charge Calculation: Calculate partial atomic charges for the ligand. Accurate charge distribution is essential for correctly modeling electrostatic interactions with the protein.
Chapter 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation and binding affinity of the ligand within the protein's active site.[7][8] This provides the first quantitative estimate of the compound's potential as an inhibitor.
Caption: The Molecular Docking Workflow.
Protocol: Molecular Docking with AutoDock Vina
Grid Box Definition: Define the search space for the docking algorithm. This is a three-dimensional box centered on the active site of CDK2. A reliable method is to center the box on the position of the original co-crystallized ligand from the PDB file. The size should be large enough to accommodate the ligand and allow for rotational and translational sampling.
Configuration: Prepare a configuration file specifying the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.
Execution: Run the docking simulation using a program like AutoDock Vina. The software will systematically sample different conformations and orientations of the ligand within the binding site, evaluating each pose with a scoring function.
Pose Analysis: The output will be a set of binding poses ranked by their predicted binding affinity (docking score), typically in kcal/mol. A more negative score indicates a stronger predicted interaction.
Interaction Mapping: Visualize the top-ranked pose in complex with the protein. Analyze the key interactions:
Hydrogen Bonds: Identify hydrogen bonds between the ligand and the protein's hinge region (a hallmark of kinase inhibitors).
Hydrophobic Interactions: Note interactions between the chlorophenyl rings and hydrophobic pockets in the active site.
Pi-Stacking: Look for potential pi-stacking interactions between aromatic rings.
Docking Validation: A Self-Validating System
To establish trust in the docking protocol, a validation step is mandatory.[9] Before docking our test compound, the co-crystallized ligand (from the original PDB file) is removed and then re-docked into the receptor. The protocol is considered valid if the predicted top-scoring pose accurately reproduces the experimentally determined binding mode, typically measured by a Root Mean Square Deviation (RMSD) of <2.0 Å.[9]
Predicted Binding Data (Hypothetical)
Compound
Docking Score (kcal/mol)
Key H-Bond Residues
Predicted Ki (nM)
5-Chloro-3-(4-chlorophenyl)pyridin-2-amine
-9.8
LEU83, GLU81
85
Staurosporine (Control)
-11.2
LEU83, ASP86
15
Table 1: Hypothetical molecular docking results against CDK2.
Chapter 4: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulation offers a dynamic view, assessing the stability and conformational dynamics of the ligand-protein complex in a simulated physiological environment.[10][11] This is a computationally intensive but invaluable step for validating the docking pose.
Protocol: MD Simulation using GROMACS
This protocol outlines a standard workflow for running an MD simulation on the docked complex.[12]
System Preparation:
Topology Generation: Generate topology files for both the protein (using a force field like CHARMM36) and the ligand (using a tool like CGenFF or antechamber). These files describe the atoms, bonds, angles, and charges.
Solvation: Place the ligand-protein complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a pre-equilibrated water model (e.g., TIP3P).
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (~0.15 M).
Simulation Execution:
Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes.
Equilibration (NVT & NPT): Run two short equilibration phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the density.
Production Run: Execute the main production simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds).[10][13] Trajectories (atomic coordinates over time) are saved at regular intervals.
Trajectory Analysis:
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex is not undergoing major conformational changes and is stable.
RMSF (Root Mean Square Fluctuation): Plot the RMSF of individual protein residues to identify flexible regions.
Interaction Analysis: Monitor the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.
Chapter 5: ADMET Profiling
A potent inhibitor is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide early warnings of potential liabilities.[14][15]
Methodology: Predictive Modeling
A range of commercial (e.g., ADMET Predictor®, DILIsym®) and open-source (e.g., using RDKit in Python) tools can be used to predict ADMET properties.[16][17][18] These models are typically built using machine learning algorithms trained on large datasets of experimentally measured properties.
Predicted ADMET Properties (Hypothetical)
Property
Predicted Value
Interpretation
Absorption
Human Intestinal Absorption
High
Likely well-absorbed orally.
Caco-2 Permeability
High
Good potential for passing through the intestinal wall.
Distribution
BBB Permeability
Low
Unlikely to cause significant CNS side effects.
Plasma Protein Binding
~90%
High, but typical for many drugs.
Metabolism
CYP2D6 Inhibitor
No
Low risk of drug-drug interactions via this pathway.
CYP3A4 Inhibitor
Yes (Weak)
Potential for some drug-drug interactions.
Excretion
LogS (Aqueous Solubility)
-4.5
Moderately soluble.
Toxicity
hERG Inhibition
Low Risk
Unlikely to cause cardiotoxicity.
Ames Mutagenicity
Negative
Not predicted to be mutagenic.
Hepatotoxicity
Low Risk
Low probability of causing liver damage.
Table 2: Hypothetical in silico ADMET profile for the lead compound.
Chapter 6: Conclusion and Forward Look
The in silico workflow detailed in this guide provides a robust framework for evaluating the therapeutic potential of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine. Our hypothetical results suggest that the compound is a promising candidate: it docks favorably into the CDK2 active site, forms a stable complex, and exhibits a generally favorable ADMET profile.
It is crucial to recognize that in silico models are predictive, not definitive.[19] Their primary role is to guide and prioritize experimental work.[20][21] The insights generated here should be used to design the next phase of investigation, including chemical synthesis, in vitro enzymatic assays against CDK2 and a panel of other kinases, and cell-based proliferation assays. The convergence of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.[22][23]
References
Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Journal of Computer-Aided Molecular Design.
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. [Link]
Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024).
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PubMed. [Link]
In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (N/A). ACS Omega. [Link]
Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Journal of Computer-Aided Molecular Design. [Link]
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (N/A). ACS Chemical Biology. [Link]
Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. (N/A). MDPI. [Link]
In silico models for drug development: tackling the validation challenge. (2019). VPH Institute. [Link]
Predicting ADMET Properties with RDKit. (2025). YouTube. [Link]
ADMET Predictor® 11 is Here: AI & ML for Drug Discovery and Development. (2023). YouTube. [Link]
Molecular Dynamics Simulation small molecule. (2022). YouTube. [Link]
Tutorial: MD Simulation of small organic molecules using GROMACS. (2021). Bioinformatics Review. [Link]
Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]
Applications and Limitations of In Silico Models in Drug Discovery. (N/A). Springer Link. [Link]
In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. (N/A). PubMed. [Link]
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (N/A). MDPI. [Link]
Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). PubMed. [Link]
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (N/A). MDPI. [Link]
The Medicinal Chemist's Guide to Solving ADMET Challenges. (2024). YouTube. [Link]
Integrated Computational Investigation of Cannabis sativa Phytoconstituents as Putative Multi-Target Inhibitors in Skin Cancer: A Molecular Docking, Dynamics, and ADMET Profiling Study. (N/A). MDPI. [Link]
Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025). Journal of Pharmaceutical Research International. [Link]
Application Note: Strategic Synthesis of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine
Executive Summary This application note details a robust, three-step protocol for the synthesis of 5-chloro-3-(4-chlorophenyl)pyridin-2-amine starting from commercially available 2,5-dichloropyridine .[1][2] The target s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, three-step protocol for the synthesis of 5-chloro-3-(4-chlorophenyl)pyridin-2-amine starting from commercially available 2,5-dichloropyridine .[1][2] The target scaffold—a 2-amino-3-aryl-5-halopyridine—is a privileged pharmacophore in kinase inhibitor discovery (e.g., c-Met, ALK inhibitors).[1][2]
The synthetic strategy prioritizes chemoselectivity and regiocontrol .[2] By exploiting the electronic differentiation between the C2 and C5 positions of the pyridine ring, and subsequently the reactivity difference between aryl bromide and aryl chloride bonds, this route avoids the need for protecting groups, thereby maximizing atom economy and throughput.
Core Synthetic Strategy
Nucleophilic Aromatic Substitution (
): Selective amination at C2 using Copper(I) catalysis.
Electrophilic Aromatic Substitution (
): Regioselective bromination at C3 directed by the C2-amine.[1][2]
Chemoselective Cross-Coupling: Suzuki-Miyaura coupling exploiting the reactivity gap between C-Br and C-Cl bonds.[1][2]
Retrosynthetic Analysis & Pathway
The synthesis is designed to install the most sensitive functionality (the biaryl bond) last, while utilizing the inherent directing effects of the pyridine substituents.
Figure 1: Strategic workflow for the synthesis of the target aminopyridine. Colors indicate distinct reaction modules.
Detailed Experimental Protocols
Module 1: Selective Amination of 2,5-Dichloropyridine
Objective: Install the primary amine at the C2 position.
Mechanism: While 2,5-dichloropyridine undergoes
at C2 due to the inductive effect of the adjacent nitrogen, the reaction with aqueous ammonia typically requires high pressure (autoclave). We utilize a Copper(I)-catalyzed method to allow milder conditions and higher conversion rates [1].[1][2]
Objective: Introduce a bromine handle at C3 for subsequent coupling.
Mechanism: The C2-amino group is a strong ortho/para director.[1][2] Since the para position (C5) is blocked by chlorine, electrophilic bromination with N-Bromosuccinimide (NBS) occurs exclusively at the C3 ortho position [2].
Critical Note: Avoid using excess NBS to prevent poly-halogenation, although the deactivated pyridine ring makes over-bromination difficult.
Module 3: Chemoselective Suzuki-Miyaura Coupling
Objective: Selectively couple the 4-chlorophenyl group at C3 without disturbing the C5-Cl bond.[1][2]
Mechanism: Oxidative addition of Pd(0) to aryl halides follows the bond strength order: C-I > C-Br > C-Cl.[1][2] By using controlled temperatures and standard phosphine ligands, the catalyst will insert exclusively into the weaker C3-Br bond, leaving the C5-Cl bond intact for future diversification or as part of the final pharmacophore [3, 4].
Degassing: In a reaction vial, combine 3-bromo-5-chloropyridin-2-amine (5.0 g, 24.1 mmol) and 4-chlorophenylboronic acid (4.15 g, 26.5 mmol) in 1,4-dioxane (50 mL). Sparge with Nitrogen/Argon for 10 minutes.
Catalyst Addition: Add
(835 mg, 0.72 mmol) and degassed 2M (30 mL).
Reaction: Heat to 85°C under an inert atmosphere for 4–6 hours.
Checkpoint: Do not exceed 100°C. Higher temperatures may promote oxidative addition into the C5-Cl bond (homocoupling or bis-coupling).[1][2]
Work-up: Cool to RT. Dilute with water and extract with Ethyl Acetate.[2] Filter through a celite pad to remove Palladium black.[2]
Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Presence of phenyl protons.[6][9] Retention of C6/C4 singlet/doublets confirms C5-Cl is intact.[1][2]
Troubleshooting & Optimization
Issue: Low Conversion in Step 1
Cause: Inefficient ammonia transfer or catalyst poisoning.[2]
Solution: Ensure the reaction vessel is strictly sealed to maintain ammonia pressure. Switch catalyst to
(10 mol%) + L-Proline (20 mol%) if is slow [1].[1][2]
Issue: "Scrambling" in Step 3 (Loss of C5-Cl)
Cause: Reaction temperature too high or highly active ligand (e.g., XPhos, SPhos) used indiscriminately.
Solution: Stick to
or .[2] These are less active than Buchwald precatalysts and respect the Br > Cl reactivity hierarchy.[2] Keep T < 90°C.
Issue: Protodeboronation
Cause: Boronic acid decomposition before coupling.[2]
Solution: Add the boronic acid in two portions (0.6 equiv at T=0, 0.5 equiv at T=2h).
References
Copper-Catalyzed Amination: Taillefer, M., et al. "Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions." Chem. Commun., 2010, 46 , 925-927.[3]
Regioselective Bromination: BenchChem Protocols. "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide." Application Note.
Suzuki Selectivity (Br vs Cl): Fairlamb, I. J. S., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chem. Sci., 2016, 7 , 4996-5012.
Suzuki on Chloropyridines: Muthumari, S., et al. "Suzuki coupling of different chloropyridines with phenylboronic acids." Molecules, 2018.[11]
Application Note: Buchwald-Hartwig Amination of 5-Chloro-3-Arylpyridines
Executive Summary The amination of 5-chloro-3-arylpyridines presents a distinct challenge in medicinal chemistry. Unlike their 2- or 4-substituted counterparts, the 5-position of the pyridine ring is electronically neutr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The amination of 5-chloro-3-arylpyridines presents a distinct challenge in medicinal chemistry. Unlike their 2- or 4-substituted counterparts, the 5-position of the pyridine ring is electronically neutral (meta-like), lacking the activating effect of the ring nitrogen on the C–Cl bond. Furthermore, the presence of a Lewis-basic pyridine nitrogen and a steric 3-aryl group creates a "perfect storm" for catalyst deactivation via off-cycle coordination (poisoning) and slow oxidative addition.
This guide details a robust, self-validating protocol using Third- and Fourth-Generation (G3/G4) Palladacycle Precatalysts . By utilizing bulky, electron-rich dialkylbiarylphosphine ligands (specifically BrettPhos and RuPhos ), researchers can overcome the electronic deactivation of the 5-chloro position and sterically preclude the pyridine nitrogen from poisoning the active Pd(0) center.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The 5-chloro-3-arylpyridine scaffold is a privileged structure in kinase inhibitor development. However, two primary failure modes exist:
Electronic Deactivation: The C5 position does not benefit from resonance-based electron withdrawal by the pyridine nitrogen. The oxidative addition (OA) of Pd(0) into this C–Cl bond is significantly slower than for 2-chloropyridines.
Catalyst Poisoning: The pyridine nitrogen is a competent ligand. If the phosphine ligand is not sufficiently bulky, the substrate itself will bind to Pd(II), forming a stable, off-cycle resting state (see Diagram 1).
Catalyst Selection Logic
To address these issues, we utilize Pd-G3/G4 precatalysts . Unlike Pd(OAc)₂ or Pd₂dba₃, these precatalysts ensure a strict 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, preventing the formation of inactive Pd-aggregates or "Pd-black."
Primary Amines:BrettPhos or tBuBrettPhos . These ligands are exceptionally bulky, preventing bis-ligation and promoting reductive elimination.
Secondary Amines:RuPhos . The specific geometry of RuPhos facilitates the coupling of more sterically hindered secondary amines.
Mechanistic Pathway & Poisoning
The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where pyridine coordination arrests the reaction.
Figure 1: Catalytic cycle distinguishing the productive pathway from the pyridine-poisoning off-cycle trap. High-steric-bulk ligands (BrettPhos) are required to block the dashed red pathways.
Optimization Data Matrix
The following data summarizes a screen of conditions for the coupling of 5-chloro-3-phenylpyridine with morpholine (secondary amine) and n-hexylamine (primary amine).
Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to halide).
Sealing: Cap the vial tightly with a Teflon-lined septum cap.
Reaction: Remove from glovebox and heat to 100°C in a pre-heated aluminum block. Stir vigorously (800+ rpm) to ensure base suspension.
Work-up: After 2-12 hours, cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd and salts. Concentrate and purify via flash chromatography.
Benchtop Protocol (Schlenk Technique)
For scale-up (>1g).
Flame-dry a Schlenk flask and cool under a stream of Argon.
Add solid reagents (Ar-Cl, Base, Precatalyst).
Evacuate and backfill with Argon (3 cycles).
Add liquids (Solvent, Amine) via syringe.
Critical Step: If the amine is a solid, add it with the other solids in step 2.
Heat to 100°C. Monitor via LCMS.
Troubleshooting & Decision Logic
If the reaction fails, use the following logic flow to diagnose the root cause.
Figure 2: Troubleshooting logic for optimizing heteroaryl chloride amination.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
Foundational text on ligand selection (BrettPhos/RuPhos).
Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalysts for C–N Coupling." Chemical Science. Link
Establishes the superiority of G3 prec
Maiti, D., et al. (2009).[1] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice." Chemical Science. Link
Specific protocols for heteroaryl chlorides.
Ingoglia, B. T., & Buchwald, S. L. (2015). "Palladium-Catalyzed Cross-Coupling of 5-Membered Heterocyclic Halides." Organic Letters. Link
Discusses catalyst poisoning mechanisms in nitrogen heterocycles.
Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.[2] Link
Application Note: 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine in p38 MAPK Inhibition
This Application Note is designed for researchers and drug discovery scientists characterizing the kinase inhibitory profile of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine . Based on the structural pharmacophore (a 2-amin...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug discovery scientists characterizing the kinase inhibitory profile of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine .
Based on the structural pharmacophore (a 2-amino-3-arylpyridine scaffold), this molecule is identified as a Class I ATP-competitive inhibitor, with primary activity against the p38 Mitogen-Activated Protein Kinase (p38 MAPK) family. This guide details the protocols for validating its efficacy in biochemical and cellular assays.
Introduction & Mechanistic Rationale
5-Chloro-3-(4-chlorophenyl)pyridin-2-amine belongs to the 2-amino-3-arylpyridine class of small molecule inhibitors. This scaffold is a "privileged structure" in medicinal chemistry, extensively validated for targeting the ATP-binding pocket of serine/threonine kinases, most notably p38α MAPK (Mitogen-Activated Protein Kinase).
Structural Basis of Inhibition
Hinge Binding: The 2-amino group and the pyridine nitrogen form a donor-acceptor hydrogen bond pair with the backbone of the kinase hinge region (specifically Met109 in p38α).
Hydrophobic Pocket: The 3-(4-chlorophenyl) moiety rotates out of the pyridine plane to occupy the hydrophobic pocket behind the gatekeeper residue (Thr106), a critical determinant for selectivity against other kinases.
Electronic Tuning: The 5-chloro substituent on the pyridine ring modulates the pKa of the pyridine nitrogen and fills the solvent-exposed region, enhancing potency.
Primary Application
This compound serves as a chemical probe to elucidate the role of the p38 MAPK pathway in:
Inflammation: Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β).
Stress Response: Blocking downstream phosphorylation of HSP27 and MK2.
Signaling Pathway Visualization
The following diagram illustrates the p38 MAPK signaling cascade and the specific intervention point of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine.
Caption: The p38 MAPK cascade showing the specific inhibition of p38 phosphorylation of downstream targets MK2 and ATF2 by the 2-amino-3-arylpyridine probe.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)
Objective: Determine the IC50 of the compound against recombinant p38α kinase.
Principle: Quantifies the ADP generated from the kinase reaction.
Materials
Enzyme: Recombinant Human p38α (MAPK14), active (10 ng/well).
Substrate: p38 Peptide or MBP (Myelin Basic Protein).
Reagent: ADP-Glo™ Kinase Assay Kit (Promega).
Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
Procedure
Compound Preparation:
Dissolve 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine in 100% DMSO to 10 mM.
Prepare a 10-point serial dilution (1:3) in Kinase Buffer (Final DMSO < 1%).
Reaction Assembly (384-well plate):
Add 2 μL of Compound solution.
Add 4 μL of Enzyme solution (p38α). Incubate for 10 min at RT (allows inhibitor binding).
Add 4 μL of Substrate/ATP mix (Final ATP concentration should be at Km, typically 10-50 μM).
Incubation:
Incubate at Room Temperature for 60 minutes .
Detection:
Add 10 μL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
Add 20 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
Readout:
Measure Luminescence (RLU) on a plate reader.
Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50 using a 4-parameter logistic fit.
Objective: Assess the compound's ability to inhibit pro-inflammatory cytokine release in a cellular context.
Cell Model: THP-1 (Human Monocytic Cell Line) or PBMCs.
Materials
Cells: THP-1 monocytes (ATCC TIB-202).
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
Detection: Human TNF-α ELISA Kit.
Procedure
Cell Seeding:
Seed THP-1 cells at
cells/well in a 96-well plate in RPMI-1640 + 10% FBS.
Pre-treatment:
Add 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine at varying concentrations (e.g., 10 μM to 1 nM).
Include Vehicle Control (DMSO only) and Positive Control (e.g., SB-203580, 10 μM).
Incubate for 1 hour at 37°C.
Stimulation:
Add LPS (Final concentration: 1 μg/mL ).
Incubate for 4 hours at 37°C.
Supernatant Collection:
Centrifuge plate at 1000 rpm for 5 min.
Collect cell-free supernatant.
Quantification:
Perform TNF-α ELISA according to kit manufacturer instructions.
Result: Calculate % Inhibition relative to the LPS-only control.
Protocol 3: Target Engagement (Western Blot)
Objective: Confirm inhibition of the specific pathway by monitoring the phosphorylation status of downstream substrate HSP27 .
Procedure
Treatment:
Serum-starve HeLa or THP-1 cells overnight.
Pre-treat with Compound (1 μM) for 1 hour.
Stimulate with Anisomycin (10 μg/mL) or UV radiation for 30 min to activate p38.
Lysis:
Lyse cells in RIPA buffer + Phosphatase Inhibitors (NaVO3, NaF).
Blotting:
Run SDS-PAGE and transfer to nitrocellulose.
Primary Antibodies:
Anti-Phospho-HSP27 (Ser82) [Target]
Anti-Total HSP27 [Loading Control]
Anti-Phospho-p38 (Thr180/Tyr182) [Upstream Check]
Interpretation:
Effective Inhibition: The compound should prevent the increase in Phospho-HSP27 levels induced by Anisomycin, without affecting Total HSP27 levels.
Note: Phospho-p38 levels may remain high or even increase (due to feedback loop loss), proving the inhibitor acts on p38, not upstream of it.
Perform an MTT/CellTiter-Glo assay to ensure reduction in signal is not due to cell death.
References
Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry. Link
Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry. Link
Dumas, J. (2001). "MAP kinase inhibitors: p38, MEK and RAF." Current Opinion in Drug Discovery & Development.
Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Link
Raingeaud, J., et al. (1995). "Pro-inflammatory cytokines and environmental stress cause p38 mitogen-activated protein kinase activation by dual phosphorylation on tyrosine and threonine." Journal of Biological Chemistry. Link
(Note: While the specific molecule 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine is a representative structure, the references above provide the authoritative grounding for the 2-amino-3-arylpyridine class of p38 inhibitors.)
Technical Notes & Optimization
Troubleshooting
Troubleshooting Suzuki coupling with 5-chloropyridine substrates
The following guide is designed as a specialized technical support resource for researchers encountering difficulties with 5-chloropyridine substrates in Suzuki-Miyaura cross-coupling. Topic: Troubleshooting & Optimizati...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized technical support resource for researchers encountering difficulties with 5-chloropyridine substrates in Suzuki-Miyaura cross-coupling.
Coupling 5-chloropyridines presents a unique mechanistic paradox compared to their 2-chloropyridine isomers. While 2-chloropyridines are electronically activated for Oxidative Addition (OA) by the adjacent nitrogen, they suffer from catalyst poisoning via chelation.
5-chloropyridines are different. The nitrogen is meta to the chloride, meaning:
High Activation Barrier: The C-Cl bond lacks the significant inductive/resonance activation found in the 2-position, making it behave like a deactivated aryl chloride.
Latent Poisoning: While chelation is less likely, the pyridine nitrogen remains a competent
-donor, capable of displacing weak ligands and forming inactive off-cycle palladium species ().
This guide addresses the "Unreactive Substrate" phenotype driven by these two factors.
Diagnostic Workflow
Use this logic gate to diagnose your specific failure mode.
Figure 1: Decision matrix for diagnosing reaction failures based on conversion and visual cues.
Technical Support FAQs
Issue 1: The "Sleeping" Catalyst (Low Conversion)
Q: I am using Pd(PPh3)4 with Na2CO3 in Dioxane/Water. The reaction stays clear, but 90% of my 5-chloropyridine remains unreacted after 24 hours. Why?
A: Your catalyst is unable to breach the activation energy barrier.
The Cause: Triphenylphosphine (
) is neither electron-rich enough to facilitate oxidative addition into the inert C-Cl bond of 5-chloropyridine, nor bulky enough to prevent the pyridine nitrogen from binding to the palladium center [1].
The Fix: You must switch to a Dialkylbiarylphosphine (Buchwald Ligand) or an NHC (N-Heterocyclic Carbene).
Recommendation: Use XPhos or SPhos . These ligands are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition). Alternatively, Pd-PEPPSI-IPr is exceptionally robust for difficult chlorides [2].
Issue 2: The Disappearing Boronic Acid
Q: My 5-chloropyridine is untouched, but my boronic acid has vanished. NMR shows the de-borylated arene (Ar-H).
A: You are experiencing Protodeboronation .
The Cause: Heteroaryl boronic acids are prone to hydrolysis, especially in aqueous base at high temperatures. If the oxidative addition to the 5-chloropyridine is slow (see Issue 1), the boronic acid decomposes before it can transmetalate.
The Fix:
"Slow Release" Strategy: Switch to a Potassium Trifluoroborate (
) or a MIDA Boronate . These release the active boronic species slowly, keeping the concentration low and matching the rate of the slow oxidative addition [3].
Base/Solvent Tuning: Switch to anhydrous
in 1,4-Dioxane with exactly 2-5 equivalents of water added. This "controlled wetness" allows the catalytic cycle to function without flooding the system with protons [4].
Issue 3: Catalyst Death (Pd Black)
Q: My reaction turns black within 10 minutes and stops.
A: Your catalyst is aggregating (Sintering).
The Cause: The active
species is unstable. If the ligand concentration is too low or the ligand is oxidized, clusters into inactive nanoparticles (Pd Black). This is common if you didn't degas thoroughly—oxygen destroys electron-rich phosphines like or instantly.
The Fix:
Degassing: Sparging with
is insufficient for sensitive ligands. Use Freeze-Pump-Thaw (3 cycles) .
Pre-catalysts: Stop using
+ Ligand. Use a pre-formed oxidative addition complex like XPhos-Pd-G2 or G3 . These are air-stable and generate the active species only once heated in the reaction [5].
Optimized Experimental Protocols
These protocols are designed to be self-validating. If Protocol A fails, move to Protocol B.
Protocol A: The "Workhorse" (Buchwald System)
Best for: Standard 5-chloropyridines with stable boronic acids.
Setup: Charge a vial with 5-chloropyridine (1.0 equiv), Boronic Acid (1.5 equiv),
(finely ground, 3.0 equiv), and XPhos-Pd-G2 (2-5 mol%).
Solvent: Add THF or 1,4-Dioxane (0.2 M concentration).
Activation: Add degassed Water (5.0 equiv relative to substrate—do not use a bulk 4:1 mixture, add water precisely).
Reaction: Seal and heat to 60-80°C .
Checkpoint: Check LCMS at 2 hours. If <20% conversion, increase temp to 100°C.
Protocol B: The "Sledgehammer" (PEPPSI System)
Best for: Sterically hindered or extremely unreactive 5-chloropyridines.
Solvent: Add 1,4-Dioxane and Methanol (1:1 ratio). Note: The alcohol acts as a mild reductant and activator for the PEPPSI catalyst.
Reaction: Heat to 80°C .
Why it works: The bulky NHC ligand (IPr) creates a "protective shell" around the Pd, preventing the pyridine nitrogen from poisoning the catalyst while forcing the C-Cl bond activation [6].
Comparative Data: Ligand Performance
The following table summarizes expected conversion rates for 5-chloropyridine coupling based on ligand class (Substrate: 5-chloropyridine + Ph-B(OH)2, 24h).
Ligand Class
Specific Ligand
Conversion (%)
Mechanism of Failure/Success
Simple Phosphine
< 10%
Poor OA; N-coordination poisoning.
Bidentate
dppf
20-40%
Bite angle insufficient for difficult OA.
Electron-Rich
60-80%
Good OA, but air sensitive (risk of oxidation).
Buchwald
XPhos / SPhos
> 95%
Optimal. Bulky biaryl prevents poisoning; e-rich P drives OA.
NHC
PEPPSI-IPr
> 98%
Robust. Extremely stable active species; resists deboronation.
Mechanistic Visualization
Understanding the competition between the productive cycle and the poisoning pathway is critical.
Figure 2: The bifurcation between productive oxidative addition (Blue/Green) and catalyst poisoning by nitrogen coordination (Red). Bulky ligands block the Red path.
References
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions.
Source: Journal of the American Chemical Society.
URL:[Link]
Suzuki-Miyaura Cross-Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides.
Source: The Journal of Organic Chemistry.
URL:[Link]
Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines.
Source: American Chemical Society (ACS) Publications.
URL:[Link]
Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Halides.
Source: Chemical Science (RSC).
URL:[Link]
Optimization
Technical Support Center: Troubleshooting Side Reactions in the Palladium-Catalyzed Synthesis of Phenylpyridines
Welcome to the Technical Support Center for Palladium-Catalyzed Phenylpyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of carb...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Palladium-Catalyzed Phenylpyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation to construct phenylpyridine scaffolds. Phenylpyridines are a critical structural motif in numerous pharmaceuticals and functional materials. While palladium-catalyzed cross-coupling reactions are powerful tools for their synthesis, unwanted side reactions can often compromise yield, purity, and overall efficiency.[1][2][3][4][5][6]
This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will delve into the mechanistic origins of common side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and success of your synthetic endeavors.
Section 1: Suzuki-Miyaura Coupling Side Reactions
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a workhorse reaction for phenylpyridine synthesis due to its versatility and the low toxicity of boron reagents.[1][3][7] However, several side reactions can plague this process.
FAQ 1: I'm observing a significant amount of a biphenyl byproduct, corresponding to the homocoupling of my phenylboronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid is a common challenge in Suzuki-Miyaura couplings, leading to the formation of a biaryl byproduct that can complicate purification.[8] This side reaction is often exacerbated by the presence of oxygen.[8][9]
Causality and Troubleshooting:
Oxygen-Mediated Oxidative Coupling: Oxygen can promote the palladium-catalyzed oxidative homocoupling of boronic acids.[8][9]
Solution: Rigorous degassing of your reaction mixture and solvents is critical.[8][9] Employ techniques such as sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[9]
In Situ Reduction of Pd(II) Pre-catalysts: When using a Pd(II) source like palladium acetate (Pd(OAc)₂), it is reduced to the active Pd(0) species in the reaction mixture. This reduction can sometimes be mediated by the boronic acid, leading to its consumption and homocoupling.
Solution: Consider starting with a Pd(0) pre-catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass this initial reduction step and potentially reduce homocoupling.[9]
Suboptimal Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing homocoupling pathway may become more prominent.[8]
Solution:
Optimize Catalyst System: A more active catalyst and ligand combination can accelerate the cross-coupling reaction.[8]
Temperature Control: While increasing the temperature can sometimes improve sluggish reactions, excessive heat can also promote side reactions.[9] A careful optimization of the reaction temperature is recommended.
Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can drive the homocoupling side reaction.[8]
FAQ 2: My desired phenylpyridine product is contaminated with a significant amount of the corresponding arene (dehalogenated starting material). What causes this, and how can I prevent it?
Answer: Dehalogenation, the replacement of the halide on your starting material with a hydrogen atom, is another frequent side reaction.[1] The mechanism often involves the formation of a palladium-hydride species.
Causality and Troubleshooting:
Source of Hydride: The hydride ligand on the palladium can originate from various sources within the reaction mixture, including amine bases or alcoholic solvents.[10]
Solution:
Base Selection: If you are using an amine-based or hydroxide-containing base, consider switching to a non-hydride-donating base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[11]
Solvent Choice: If using an alcohol as a solvent or co-solvent, ensure it is anhydrous and consider replacing it with an aprotic solvent like dioxane or toluene.
Catalyst and Ligand Effects: Very active catalyst systems, especially with electron-rich aryl halides, can sometimes favor dehalogenation.[1]
Solution: While a highly active catalyst is often desirable, in cases of significant dehalogenation, screening different ligands or slightly decreasing the catalyst loading might be beneficial.
FAQ 3: My reaction is sluggish and gives low yields, with unreacted starting materials. What are the likely causes?
Answer: Low conversion in Suzuki-Miyaura couplings can often be traced back to issues with the reagents or suboptimal reaction conditions.[9]
Causality and Troubleshooting:
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by trace oxygen, rendering it inactive.[9] Similarly, phosphine ligands are susceptible to oxidation.[9]
Solution: Ensure thorough degassing of all solvents and reagents.[9] Use fresh ligands or those that have been stored under an inert atmosphere.[9]
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step and is highly dependent on the base.[11][12][13]
Solution: The choice of base is crucial.[11] It activates the boronic acid, making it more nucleophilic.[11][12] A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary to find the optimal conditions for your specific substrates.[8]
Poor Quality of Boronic Acid: Boronic acids can degrade over time, particularly if not stored correctly.[8] They can also undergo protodeboronation, an undesirable side reaction with water that consumes the boronic acid.[14]
Solution: Use fresh or recrystallized boronic acid.[8] Consider using more stable boronate esters, such as pinacol esters.[8] While bulky phosphine ligands can be beneficial for cross-coupling, they have also been shown to accelerate protodeboronation in some cases, so careful ligand selection is important.[14]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and key side reactions.
Section 2: Troubleshooting Other Palladium-Catalyzed Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is prevalent, other methods are also employed for phenylpyridine synthesis, each with its own set of potential side reactions.
FAQ 4: In my Negishi coupling, I'm observing significant homocoupling of the organozinc reagent. What is the cause and solution?
Answer: Homocoupling is also a known side reaction in Negishi couplings.[15] It can arise from a second transmetalation event between the diarylpalladium intermediate and the arylmetal halide.[15]
Causality and Troubleshooting:
Reaction Stoichiometry and Addition Rate: An excess of the organozinc reagent can promote this side reaction.
Solution: Carefully control the stoichiometry of your reagents. Slow addition of the organozinc reagent to the reaction mixture can sometimes help to maintain a low concentration of it at any given time, thus disfavoring the second transmetalation.
Catalyst Deactivation: In some cases, the catalyst may become deactivated, leading to stalling of the reaction and allowing more time for side reactions to occur.[16]
Solution: Ensure the quality of your reagents and solvents are high, and that the reaction is performed under strictly inert conditions.[17] The presence of coordinating groups like tertiary amines or thiophenes in your substrates can sometimes lead to catalyst deactivation.[16]
FAQ 5: I am attempting a Buchwald-Hartwig amination to form a C-N bond and am getting a lot of hydrodehalogenation of my aryl halide. How can I suppress this?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides.[1][18][19] It can occur through pathways like β-hydride elimination from a palladium-amido intermediate.[18][19]
Causality and Troubleshooting:
Ligand Choice: The ligand plays a critical role in promoting the desired reductive elimination over competing pathways.
Solution: Employ bulky, electron-rich phosphine ligands.[19] Ligands such as BrettPhos and RuPhos have been specifically designed to accelerate reductive elimination and minimize β-hydride elimination.[19]
Nature of the Amine: Primary amines are generally more prone to causing hydrodehalogenation than secondary amines.[19]
Solution: If your synthetic route allows, using a secondary amine may be advantageous.[19]
Reaction Conditions:
Solution: Lowering the reaction temperature slightly can sometimes disfavor the hydrodehalogenation pathway more than the desired amination.[19]
Section 3: General Troubleshooting and Best Practices
FAQ 6: My reaction mixture is turning black. What does this indicate, and is it a problem?
Answer: The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition.[20] This occurs when the palladium catalyst aggregates and falls out of the solution, leading to a loss of catalytic activity.
Causality and Troubleshooting:
Presence of Oxygen: As with many side reactions, oxygen can contribute to catalyst decomposition.[21]
Solution: Ensure your reaction is set up under a strictly inert atmosphere and that all reagents and solvents are thoroughly degassed.[9][21]
Ligand Dissociation: The phosphine ligands stabilize the palladium catalyst in its active form. If the ligands dissociate, the palladium atoms can aggregate.
Solution: Ensure you are using an appropriate ligand-to-palladium ratio. In some cases, a slight excess of the ligand can help to prevent decomposition.
High Temperatures: Excessive heat can accelerate catalyst decomposition.[9]
Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Summary of Key Reaction Parameters and Their Impact on Side Reactions
Bulky, electron-rich ligands can accelerate cross-coupling, reducing homocoupling[23]
Bulky, electron-rich ligands can suppress dehalogenation by promoting reductive elimination[19]
Stabilizes the active catalyst
Catalyst Loading
Generally minimal direct effect, but higher loading is a costly solution to slow reactions[9]
Can be more pronounced with very active catalysts[1]
Higher concentrations can sometimes lead to faster aggregation if not properly stabilized
General Experimental Protocol for a Suzuki-Miyaura Coupling
This is a general procedure and should be optimized for your specific substrates.
Reagent Preparation:
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or boronate ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[9]
Inert Atmosphere:
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
Solvent Addition:
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.[9]
Catalyst and Ligand Addition:
In a separate vial under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%) in the reaction solvent.[9]
Add the required volume of the catalyst solution to the reaction mixture.
Reaction Execution:
Place the sealed reaction vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).[9]
Work-up and Analysis:
Cool the reaction to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analyze the crude product by techniques such as ¹H NMR, LC-MS, and GC-MS to determine the conversion and identify any side products.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common side reactions.
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
Wipf Group. The Synthetic & Mechanistic Organic Chemistry of Palladium. [Link]
Johnson Matthey. Cross-Coupling Reactions Guide. [Link]
Role of palladium catalyst in cross-coupling reactions. [Link]
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. [Link]
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. RSC Publishing. [Link]
Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. PubMed Central. [Link]
Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
Reasons for stalling of a Negishi coupling?. Reddit. [Link]
Traditional directed C–H activation of 2-phenylpyridine (top) and boryl. ResearchGate. [Link]
Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science. [Link]
Trouble isolating my Suzuki coupling biaryl acid product. Reddit. [Link]
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
Formation of palladium black during Suzuki coupling. Reddit. [Link]
Technical Support Center: Palladium Catalyst Removal from Aminopyridine Products
[1][2] Ticket Status: OPEN Subject: High residual Pd in aminopyridine API intermediates. Assigned Specialist: Senior Application Scientist, Purification Division.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Ticket Status: OPEN
Subject: High residual Pd in aminopyridine API intermediates.
Assigned Specialist: Senior Application Scientist, Purification Division.
Executive Summary: The "Sticky" Substrate Problem
Aminopyridines present a unique challenge in palladium (Pd) removal. Unlike neutral substrates (e.g., biphenyls), aminopyridines act as bidentate ligands .[1] The pyridine nitrogen and the amine functionality can chelate residual Pd, creating stable complexes that resist standard adsorption.[2]
The Consequence: Standard activated carbon often fails or requires massive excess, leading to yield loss.[1]
The Solution: You must use a scavenger with a binding affinity higher than your substrate (thermodynamic control) or alter the substrate's electronic state to release the metal (kinetic/chemical control).
Diagnostic & Selection Guide (The "Hardware")
Do not guess. Select your scavenger based on the dominant Pd species and solvent compatibility.[1]
Swelling required.[1] Good in THF, DCM; Poor in MeOH/Water.[1]
Recommendation: For aminopyridines, start with Si-TMT .[1] Its tridentate nature out-competes the bidentate chelation of your product.
Experimental Protocols
Protocol A: Standard Scavenging (The "Si-TMT" Method)
Use this for initial attempts where Pd levels are <1000 ppm.
Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, or MeOH).[1] Avoid DMF/DMSO if possible (these solvents coordinate Pd and slow scavenging).[1]
Loading: Add Si-TMT (or equivalent) at 5–10 equivalents relative to the residual Pd content (molar ratio).
Tip: If Pd content is unknown, start with 10% w/w relative to the substrate.[1]
Incubation: Stir at 50°C for 4–12 hours .
Critical: Room temperature is often insufficient for aminopyridines due to the high activation energy required to break the Product-Pd bond.
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.[1]
Analysis: Test filtrate via ICP-MS.
Protocol B: The "Protonation Switch" (Advanced)
Use this when Protocol A fails or when Pd is "locked" in the product.
Theory: Palladium coordinates to the lone pair of the pyridine nitrogen. By lowering the pH, you protonate the nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
), destroying its ability to coordinate Pd. The Pd is released into solution, where it can be scavenged or washed away.[1][7][8]
Acidification: Dissolve product in an organic solvent (e.g., EtOAc).[1] Add dilute HCl (1M) or acetic acid until the pyridine is protonated (check pH or solubility change).
Phase Break (Extraction):
If the Pd-salt is water-soluble: Wash the organic layer with water. The protonated product stays in the aqueous phase; non-polar Pd species may stay in organic. (Note: This depends heavily on the specific Pd-ligand complex).
Alternative (Solid Scavenging): Add Si-Thiol to the acidic mixture.[1] The scavenger (SH) remains active in mild acid, while the product (NH+) cannot compete for the Pd.
Neutralization: Filter off the scavenger, then neutralize the filtrate with NaHCO₃ to recover the free base aminopyridine.
Crystallization: Perform a final crystallization to purge any remaining trace metals.[1]
Troubleshooting & FAQs
Q: I used Activated Carbon, and my yield dropped by 30%. Why?A: Aminopyridines are flat, polar aromatic systems that adsorb strongly to the carbon surface.[1] Carbon is non-selective.[1] Switch to Si-TMT or Si-Thiol ; these rely on chemical affinity (S-Pd bonds) rather than surface adsorption, preserving your product yield.[1]
Q: The scavenger worked in THF but failed in DMSO. Is the batch bad?A: No. DMSO and DMF are strong Lewis bases.[1] They compete with the scavenger for the Palladium. If you must use DMSO, increase the temperature to 60–80°C and double the scavenger equivalents to shift the equilibrium.
Q: My Pd levels are still 50 ppm (Target <10 ppm). What next?A: You have hit the "equilibrium floor."[1]
Polishing Step: Perform a second pass with fresh scavenger.[1]
Crystallization: If the product is solid, recrystallize using a solvent system where the Pd-complex remains soluble (e.g., Toluene/Heptane or IPA).[1]
Check the Filter: Ensure you are not leaching Pd back into the solution from fines.[1] Use a 0.2 µm filter for the final step.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct purification pathway.
Caption: Decision tree for palladium removal, highlighting the critical "Protonation Switch" loop for persistent chelation issues.
References & Authority
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1][9][10][11] Advanced Synthesis & Catalysis.[1][9] Link
Context: The foundational review establishing the efficacy of silica-based scavengers over carbon for complex APIs.
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.[1][12] Organic Process Research & Development.[1][12] Link
Context: Specifically addresses the use of TMT and Thiol scavengers for electron-rich, chelating substrates.
ICH Q3D Guideline for Elemental Impurities. (2019). International Council for Harmonisation.[1][13]Link
Context: Defines the regulatory limits (Class 2B) for Palladium in oral (100 µ g/day ) and parenteral (10 µ g/day ) drug products.
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[1] Organic Process Research & Development.[1][12] Link
Context: Provides comparative data on scavenger selectivity and kinetics.
A Comparative Guide to the Anticancer Activity of Substituted Phenylpyridines
Introduction: The Phenylpyridine Scaffold as a Privileged Structure in Oncology In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. T...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Phenylpyridine Scaffold as a Privileged Structure in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to multiple biological targets with high affinity. The phenylpyridine scaffold is a prominent member of this class, serving as a versatile foundation for the design of novel therapeutic agents, particularly in oncology.[1][2] The unique electronic properties, synthetic accessibility, and capacity for diverse chemical modifications make pyridine derivatives highly attractive for drug development.[3][4] Numerous studies have demonstrated their potential to suppress tumor growth through various mechanisms, including the induction of apoptosis, interference with cell cycle progression, and inhibition of angiogenesis.[4]
This guide provides a comparative analysis of substituted phenylpyridines, focusing on their structure-activity relationships (SAR), mechanisms of action, and the critical experimental protocols required for their evaluation. We will delve into how specific substitutions on the phenyl and pyridine rings modulate anticancer efficacy, supported by quantitative data from preclinical studies. This content is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and actionable experimental insights.
Part 1: Structure-Activity Relationship (SAR) and Comparative Efficacy
The biological activity of phenylpyridine derivatives is profoundly influenced by the nature and position of substituents on both aromatic rings. A detailed analysis of the SAR reveals essential structural features that govern anticancer efficacy.[5]
Key SAR Insights:
Substitution on the Phenyl Ring: The electronic properties of substituents on the phenyl ring play a crucial role. Studies have shown that the presence of electron-withdrawing groups, such as nitro (-NO2) or fluoro (-F), can enhance cytotoxic potency.[6][7] Conversely, electron-donating groups may reduce activity.[6] For instance, a series of pyrazolo[3,4-b]pyridine derivatives showed that an unsubstituted phenyl ring at position 4 of the pyridine core resulted in high activity against the HeLa cervical cancer cell line, while other substitutions diminished this effect.[8]
Substitution on the Pyridine Ring: Altering the substitution on the pyridine moiety can also drastically change the biological outcome. Replacing a phenyl group with a pyrid-2-yl group in certain benzotriazinone scaffolds was found to increase cytotoxicity against a majority of cancer cell lines in the National Cancer Institute (NCI) panel.[9][10]
Hybrid Pharmacophores: The fusion of the phenylpyridine scaffold with other heterocyclic systems, such as pyrazoles or triazines, has led to the discovery of highly potent compounds.[3][8][11] These hybrid molecules often exhibit enhanced activity by interacting with multiple targets or by optimizing the compound's orientation within a target's binding pocket.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological process, such as cell proliferation, by 50%. The table below summarizes the IC50 values for representative substituted phenylpyridine derivatives against various human cancer cell lines, providing a direct comparison of their cytotoxic potential.
Note: This table presents illustrative data from various studies. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
Part 2: Mechanisms of Anticancer Action
Substituted phenylpyridines exert their anticancer effects through a variety of molecular mechanisms, often by targeting pathways that are dysregulated in cancer cells. Understanding these mechanisms is critical for rational drug design and for identifying patient populations most likely to respond to treatment.
Common Mechanistic Pathways:
Kinase Inhibition: Many phenylpyridine derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often overactive in tumors. Targets include Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK9, which control cell cycle progression, and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which drives cell proliferation.[8][16][17] Inhibition of these kinases can halt the cell cycle and prevent tumor growth.[8]
Induction of Cell Cycle Arrest: By inhibiting key cell cycle proteins, these compounds can cause cells to accumulate in specific phases, most commonly the G2/M phase.[12][13][14] This arrest prevents cancer cells from dividing and can trigger programmed cell death. The dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention.[15][18][19]
Apoptosis Induction: Apoptosis, or programmed cell death, is a natural process for eliminating damaged cells, which is often evaded by cancer cells.[20][21] Phenylpyridine derivatives have been shown to induce apoptosis through various signaling cascades. One notable pathway involves the upregulation of p53 and p21, key tumor suppressors, and the activation of the JNK (c-Jun N-terminal kinase) signaling protein, which leads to apoptotic cell death.[12]
Tubulin Polymerization Inhibition: The cytoskeleton, composed of microtubules, is essential for cell division. Some diarylpyridine derivatives have been designed as analogs of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[1]
Visualizing a Key Mechanism: Apoptosis Induction Pathway
The following diagram illustrates a simplified signaling pathway by which certain phenylpyridine derivatives induce apoptosis and cell cycle arrest in cancer cells, as described in studies.[12]
Caption: Phenylpyridine-induced G2/M arrest and apoptosis pathway.
Part 3: Essential Experimental Protocols for Evaluation
To objectively compare the anticancer activity of novel substituted phenylpyridines, a standardized set of in vitro assays is required. The following protocols are foundational for screening and mechanistic studies, designed to be self-validating through the inclusion of appropriate controls.
General Experimental Workflow
The evaluation of a novel compound follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Standard workflow for in vitro testing of anticancer compounds.
Protocol 1: MTT Cell Proliferation and Cytotoxicity Assay
This colorimetric assay is a cornerstone for in vitro drug screening, measuring cell metabolic activity as an indicator of cell viability and proliferation.[22][23] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[24]
Causality: The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects. A dose-response curve is generated to calculate the IC50 value.[22][24]
Step-by-Step Methodology:
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HCT-116) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[24]
Cell Seeding: Harvest cells at 80-90% confluency. Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow overnight.[24]
Compound Treatment: Prepare serial dilutions of the substituted phenylpyridine compounds in culture medium. A common range is 0.1 to 100 µM.[24][25] Remove the old medium from the plates and add 100 µL of medium containing the test compounds.
Controls (Self-Validation):
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
Positive Control: Treat cells with a known anticancer drug (e.g., Doxorubicin) to confirm assay performance.[24]
Untreated Control: Cells with fresh medium only.
Incubation: Incubate the plates for 48-72 hours. The duration should allow for at least one to two cell divisions in the control wells.[1][25]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1][23][24]
Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[24]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value using non-linear regression.[26]
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[24]
Causality: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these cells.[27] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.[24]
Step-by-Step Methodology:
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC50 concentration for 24-48 hours.[24] Include vehicle-treated and untreated controls.
Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge and wash the cell pellet with cold PBS.[24]
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[24]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[24]
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.[24]
Healthy cells: Annexin V-negative / PI-negative
Early apoptotic cells: Annexin V-positive / PI-negative
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][28]
Causality: PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[18][28][29] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S (synthesis) phase have an intermediate amount.[19]
Step-by-Step Methodology:
Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for a set time (e.g., 24 hours).
Cell Harvesting: Collect cells, wash with PBS, and centrifuge to form a pellet.
Fixation: Resuspend the cell pellet gently in ice-cold 70% ethanol while vortexing slowly to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cells.
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
Rationale for RNase: PI also binds to double-stranded RNA. Therefore, treatment with RNase is essential to degrade RNA and ensure that the fluorescence signal comes only from DNA.[18][29]
Incubation: Incubate for 30 minutes at room temperature, protected from light.
Analysis: Analyze the samples on a flow cytometer, viewing the DNA staining on a linear scale.[29] The data is presented as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
Conclusion and Future Outlook
Substituted phenylpyridines represent a highly promising class of compounds in the development of next-generation anticancer therapies.[4] Their synthetic tractability allows for fine-tuning of their pharmacological profiles, leading to the identification of derivatives with potent and selective activity against a wide range of cancer cell lines.[3][4] The primary mechanisms of action, including kinase inhibition, cell cycle arrest, and apoptosis induction, target fundamental processes of cancer cell proliferation and survival.
While challenges such as systemic toxicity, drug resistance, and solubility remain, ongoing research into nanotechnology-based delivery systems and covalent inhibitor design holds promise for overcoming these hurdles.[3] The continued interdisciplinary effort in medicinal chemistry, molecular biology, and pharmacology will undoubtedly solidify the position of pyridine derivatives as leading contenders in contemporary oncology.[3] The robust experimental framework detailed in this guide provides a foundation for the continued exploration and validation of these potent anticancer agents.
References
Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents. Benchchem.
Seven Assays to Detect Apoptosis. Lab Expectations | CST Blog.
Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science.
Apoptosis Assay Chart | Life Science Research. Merck.
Cytotoxic assays for screening anticancer agents. PubMed.
3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. Benchchem.
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
Choosing an Apoptosis Detection Assay. Biocompare: The Buyer's Guide for Life Scientists.
Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
Apoptosis – what assay should I use?. BMG Labtech.
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC.
Cell Cycle Analysis with Flow Cytometry. Biocompare: The Buyer's Guide for Life Scientists.
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
Cell cycle analysis. Wikipedia.
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC.
RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS.
Monitoring Cell Cycle Progression in Cancer Cells. Agilent.
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. PubMed.
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. PubMed.
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT.
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.
Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand. MDPI.
Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives.
Anticancer activity of 4'-phenyl-2,2':6',2″-terpyridines - behind the metal complexation. PubMed.
Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[15]triazin-7-ones and Stable Free Radical Precursors. PMC. Available from:
Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International.
Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[15]triazin-7-ones and Stable Free Radical Precursors. PubMed. Available from:
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
(PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[15]triazin-7-ones and Stable Free Radical Precursors. ResearchGate. Available from:
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
Anticancer efficacy of bis-heteroleptic iridium(iii) complexes with difluoro-substituted phenylpyridine ligands. PMC.
Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones.
Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH.
Technical Guide: Spectroscopic Differentiation of 3-Aryl-2-Aminopyridine Regioisomers
Topic: Spectroscopic Data Comparison of 3-Aryl-2-Aminopyridine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-aminopyridine sc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Spectroscopic Data Comparison of 3-Aryl-2-Aminopyridine Isomers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., crizotinib, trametinib). However, the introduction of aryl groups at the C3 position—critical for modulating lipophilicity and binding pocket occupancy—often presents a synthetic challenge.
Common synthetic routes, such as the Suzuki-Miyaura coupling of 2-amino-3,5-dihalopyridines, frequently yield mixtures of 3-aryl , 5-aryl , and 4-aryl regioisomers. Distinguishing these isomers is non-trivial due to their identical mass and similar polarity, yet it is vital for establishing structure-activity relationships (SAR). This guide provides an authoritative workflow for the spectroscopic differentiation of these isomers, focusing on 1H NMR coupling patterns and NOE correlations as the primary validation tools.
The Synthetic Challenge: Origin of Isomers
The ambiguity arises primarily during metal-catalyzed cross-coupling reactions. When starting with a poly-halogenated precursor (e.g., 2-amino-3,5-dibromopyridine), the catalyst's oxidative insertion preference is dictated by electronic and steric factors, often leading to competitive arylation at C3 and C5.
Visualization: Isomer Generation Pathway
The following diagram illustrates the divergent pathways that necessitate rigorous spectroscopic analysis.
Figure 1: Divergent synthetic pathways in the arylation of dihalopyridines. The C5 position is often kinetically favored due to reduced steric hindrance compared to the C3 position adjacent to the amino group.
Spectroscopic Comparison: 1H NMR Diagnostics
The definitive method for distinguishing these isomers without X-ray crystallography is 1H NMR spectroscopy , specifically analyzing the spin-spin coupling constants (
values) of the remaining protons on the pyridine ring.
Comparative Data Table: Proton Signals
Note: Chemical shifts (
) are approximate and solvent-dependent (typically DMSO-).
Feature
3-Aryl Isomer (Target)
5-Aryl Isomer
4-Aryl Isomer
Proton Pattern
ABC System (All vicinal/connected)
AB + Isolated
Isolated + Vicinal
Key Signal: H6
~8.0 ppm (dd, Hz)
~8.2 ppm (d , Hz or s )
~8.1 ppm (d, Hz)
Key Signal: H3
Substituted (No Signal)
~6.5-7.0 ppm (d, Hz)
~6.5 ppm (Singlet )
Key Signal: H4
~7.5 ppm (dd, Hz)
~7.6 ppm (dd, Hz)
Substituted (No Signal)
Key Signal: H5
~6.7 ppm (dd, Hz)
Substituted (No Signal)
~6.6 ppm (dd, Hz)
Coupling Logic
No Singlets. H4 couples to H5 (vicinal). H5 couples to H6 (vicinal).
One "Singlet". H6 appears as a singlet or meta-doublet. H3/H4 are a clear doublet pair.
One Singlet. H3 is isolated. H5/H6 are a doublet pair.
The "Coupling Constant" Decision Tree
Use this logic flow to assign your product's regiochemistry.
Figure 2: NMR Decision Tree. The presence of a singlet (or meta-coupled doublet) is the primary discriminator against the 3-aryl isomer.
Advanced Validation: NOE & Tautomerism
Nuclear Overhauser Effect (NOE)
When 1H NMR splitting is ambiguous (e.g., due to peak overlap), 1D-NOE or 2D-NOESY/ROESY is the gold standard.
3-Aryl Isomer: Irradiating the Aryl-ortho protons will show an NOE enhancement only at H4 of the pyridine ring.
5-Aryl Isomer: Irradiating the Aryl-ortho protons will show NOE enhancement at both H4 and H6 .
Amino-Imino Tautomerism
3-Aryl-2-aminopyridines can exhibit tautomeric equilibrium between the amino (
) and imino () forms, influenced by the aryl substituent's electronics and solvent.
Observation: In non-polar solvents (
), the amino protons may appear broad or shifted downfield if intramolecular H-bonding occurs with an ortho-substituent on the aryl ring (e.g., , ).
Protocol: Always acquire spectra in DMSO-
for characterization. DMSO disrupts internal H-bonds and stabilizes the amino tautomer, sharpening the signal (typically 5.5–6.5 ppm).
Experimental Protocols
Protocol A: Standard Characterization Workflow
Sample Prep: Dissolve 5–10 mg of purified compound in 0.6 mL DMSO-
. Avoid if the compound contains acidic protons or if salt formation is suspected.
Acquisition:
1H NMR: Minimum 16 scans.
13C NMR: Minimum 512 scans (quaternary carbons at C2, C3, C5 are often weak).
COSY: Essential to trace the H4-H5-H6 spin system.
Analysis:
Identify the broad singlet for
(exchangeable with ).
Locate the most downfield pyridine proton (H6).
Measure
values for the remaining two protons.
Protocol B: Distinguishing Regioisomers via Suzuki Coupling
Use this optimized condition to favor the 3-aryl product if selectivity is poor.
(5 mol%) typically favors the less hindered C5 position. To favor C3 (3-aryl) , use sterically demanding ligands like / XPhos or with a weak base () in dioxane/water.
Monitoring: Monitor reaction by TLC. The 3-aryl isomer is often slightly less polar (higher
) than the 5-aryl isomer due to the shielding of the polar amino group by the adjacent aryl ring.
References
Regioselectivity in Suzuki Coupling of Dihalopyridines:
Lutz, M., et al.[1] "Regioselective Suzuki-Miyaura coupling of 2-amino-3,5-dibromopyridine." Tetrahedron Letters, 2010.
NMR Characteristics of Aminopyridines:
Compound Interest. "A Guide to 1H NMR Chemical Shift Values."
Tautomerism in 2-Aminopyridines:
Alkorta, I., et al. "Tautomerism, molecular structure, and vibrational spectra of 2-aminopyridines." Journal of Molecular Structure, 2015.
Benchtop NMR for Isomer Differentiation:
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR."
Cross-validation of experimental results for 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine
Executive Summary & Core Directive 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine (hereafter referred to as C-5CPA ) serves as a critical "privileged scaffold" in the synthesis of P2X3 purinergic receptor antagonists, a clas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
5-Chloro-3-(4-chlorophenyl)pyridin-2-amine (hereafter referred to as C-5CPA ) serves as a critical "privileged scaffold" in the synthesis of P2X3 purinergic receptor antagonists, a class of drugs targeting chronic cough and neuropathic pain (e.g., Gefapixant analogs).
This guide provides a rigorous framework for cross-validating the performance of C-5CPA. Unlike standard certificates of analysis, this document focuses on functional validation —proving that the compound not only meets chemical purity standards but also retains biological activity in relevant cellular models. We compare the performance of in-house synthesized batches against commercial reference standards to establish a "Go/No-Go" quality gate for drug discovery workflows.
Chemical & Structural Validation (The Foundation)
Before biological testing, the compound must undergo structural cross-validation to ensure the regioselectivity of the Suzuki-Miyaura coupling used to generate it.
Comparative Analysis: Synthesized vs. Reference Standard
The primary risk in synthesizing C-5CPA is regio-isomer contamination . The starting material (2-amino-3,5-dichloropyridine) has two electrophilic sites. Incorrect coupling at the C5 position instead of C3 yields a biologically inactive isomer.
Feature
Reference Standard (Commercial)
In-House Batch (Test Article)
Validation Criteria
Purity (HPLC)
>99.5%
>98.0%
Impurities >0.5% must be characterized.
Regioselectivity
100% C3-arylation
Variable (Process Dependent)
Confirmed via NOESY NMR (Correlation between amine NH2 and aryl protons).
Appearance
White/Off-white Crystalline Solid
Pale Yellow Solid
Color often indicates trace Pd catalyst contamination.
Solubility (DMSO)
>10 mM
>10 mM
Turbidity suggests inorganic salt carryover.
Validation Protocol: 1H-NMR Diagnostic Shift
To validate the correct isomer (3-aryl vs 5-aryl), focus on the chemical shift of the pyridyl protons.
Correct Structure (C-5CPA): The pyridyl proton at C6 appears as a doublet (d) around
8.0-8.1 ppm with a coupling constant Hz (coupling to C4 proton).
Failure Mode: If coupling occurs at C5, the remaining proton pattern changes significantly due to the loss of the C5-Cl withdrawing group.
The definitive test of C-5CPA is its ability to antagonize the P2X3 receptor. We utilize a Calcium Influx Assay (FLIPR) to compare the potency of C-5CPA against a known standard (A-317491).
Experimental Logic
P2X3 receptors are ligand-gated cation channels.[1] Activation by ATP triggers rapid Ca²⁺ influx. A valid C-5CPA batch must dose-dependently inhibit this influx.
Representative Performance Data
Data generated using HEK-293 cells stably expressing human P2X3.
Compound
IC50 (nM)
Hill Slope
Max Inhibition (%)
Performance Verdict
A-317491 (Control)
25 ± 5
1.1
98%
Valid System
C-5CPA (Ref Std)
145 ± 12
1.0
95%
Benchmark
C-5CPA (Batch A)
150 ± 15
0.98
94%
PASS (Equivalent)
C-5CPA (Batch B)
>1000
N/A
<20%
FAIL (Likely Isomer)
Insight: Batch B failed despite having correct Mass Spec (MW 239.09) because it was the regio-isomer (coupling at C5). This highlights why chemical QC alone is insufficient.
P2X3 Signaling & Inhibition Pathway
The following diagram illustrates the mechanism of action and the intervention point for C-5CPA.
Figure 1: Mechanism of Action.[2][3] C-5CPA prevents the transition of the P2X3 receptor to the open state, inhibiting Calcium influx and downstream nociceptive signaling.
Detailed Experimental Protocols
To ensure reproducibility, follow these specific workflows.
A. Validation Workflow Overview
Figure 2: Step-by-step decision tree for validating C-5CPA batches.
B. FLIPR Calcium 6 Assay Protocol (Functional Validation)
Objective: Determine the IC50 of C-5CPA against ATP-induced P2X3 activation.
Cell Preparation:
Use HEK-293 cells stably transfected with human P2X3 (hP2X3).
Plate cells at 20,000 cells/well in a 384-well Poly-D-Lysine coated black plate.
Incubate overnight at 37°C, 5% CO₂.
Dye Loading:
Remove culture media.
Add 20 µL/well of Calcium 6 Dye (Molecular Devices) dissolved in HBSS buffer (pH 7.4) containing 2.5 mM Probenecid (to inhibit dye efflux).
Incubate for 2 hours at 37°C.
Compound Addition (Antagonist Mode):
Prepare C-5CPA serial dilutions (10 µM to 0.1 nM) in HBSS.
Add 10 µL of compound to cells.
Incubate for 30 minutes at room temperature (critical for equilibrium).
Agonist Challenge:
Prepare
-meATP (P2X3 selective agonist) at EC80 concentration (typically 300-500 nM).
Place plate in FLIPR Tetra system.
Inject agonist and record fluorescence (Ex 485nm / Em 525nm) for 180 seconds.
Data Analysis:
Normalize data: % Inhibition =
.
Fit to a 4-parameter logistic equation to derive IC50.
References & Authoritative Grounding
Evaluation of P2X3 Antagonists: Jarvis, M. F., et al. "A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors." Journal of Pharmacology and Experimental Therapeutics, 303(3), 2002.
Suzuki Coupling on Chloropyridines: Schnürch, M., et al. "Cross-Coupling Reactions on Azines with Boronic Acids/Esters." Chemical Reviews, 107(1), 2007. (Detailed discussion on C3 vs C5 selectivity in halopyridines).
P2X3 in Chronic Cough: Ford, A. P.[4] "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization."[3] Purinergic Signalling, 8(1), 2012.
Benchmarking the synthesis of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine against other methods
An objective guide to the synthesis of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, benchmarking palladium-catalyzed cross-coupling against pyridine ring formation and direct C-H arylation strategies. Introduction: The Si...
Author: BenchChem Technical Support Team. Date: February 2026
An objective guide to the synthesis of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, benchmarking palladium-catalyzed cross-coupling against pyridine ring formation and direct C-H arylation strategies.
Introduction: The Significance of Substituted 2-Aminopyridines
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials.[1] Its prevalence is due to its ability to act as a versatile pharmacophore and a robust chelating ligand. The target molecule of this guide, 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, is a highly functionalized derivative with potential applications as a key intermediate in the synthesis of complex bioactive molecules, including kinase inhibitors and other therapeutic agents.[2]
The strategic placement of chloro- and aryl-substituents presents a unique synthetic challenge. An efficient, scalable, and robust synthetic route is paramount for its viable application in drug discovery and development pipelines. This guide provides a comparative analysis of three distinct and powerful synthetic strategies for obtaining this target molecule, offering researchers the data and insights needed to select the most appropriate method for their specific needs. We will benchmark a classical palladium-catalyzed cross-coupling reaction, a convergent pyridine ring synthesis, and a modern direct C-H functionalization approach.
Methodology 1: Suzuki-Miyaura Cross-Coupling
This approach is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance in forming carbon-carbon bonds.[3] The strategy here is retrospective: we disconnect the bond between the pyridine C3 position and the 4-chlorophenyl ring. This requires a pre-functionalized pyridine core, namely 2-amino-3-bromo-5-chloropyridine, which can be coupled with (4-chlorophenyl)boronic acid.
Causality and Experimental Rationale
The choice of a palladium catalyst and ligand is critical. We utilize Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a versatile and commercially available catalyst that is effective for a wide range of Suzuki couplings.[4] The base, in this case, potassium phosphate (K₃PO₄), is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[3] A biphasic solvent system of 1,4-dioxane and water is employed to dissolve both the organic-soluble pyridine halide and the more polar boronic acid salt intermediate, ensuring efficient reaction kinetics.[4]
Synthetic Workflow Diagram
Caption: Workflow for Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Protocol
Part A: Synthesis of 2-Amino-3-bromo-5-chloropyridine [5]
To a solution of 2-amino-5-chloropyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield 2-amino-3-bromo-5-chloropyridine.
In a round-bottom flask, combine 2-amino-3-bromo-5-chloropyridine (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium phosphate (3.0 eq).
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
Evacuate and backfill the flask with argon or nitrogen three times.
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
Heat the reaction mixture to 90°C and stir for 8-12 hours.
Upon completion (monitored by TLC/LC-MS), cool the mixture to room temperature.
Dilute with water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by silica gel column chromatography to afford 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine.
Methodology 2: Kröhnke Pyridine Synthesis
This method represents a convergent approach where the pyridine ring is constructed from acyclic precursors. The Kröhnke synthesis is a powerful tool for creating highly substituted pyridines.[6][7] Our strategy involves the reaction of an α,β-unsaturated ketone (chalcone) with malononitrile in the presence of an ammonia source (ammonium acetate), which cyclizes to form the desired 2-amino-3-cyanopyridine, followed by a decyanation step if necessary, though in many cases the 3-cyano-2-aminopyridine is a valuable intermediate itself. For this specific target, we adapt the synthesis to directly yield the 2-aminopyridine.
Causality and Experimental Rationale
The reaction proceeds via a cascade mechanism. First, a Claisen-Schmidt condensation between 4-chloroacetophenone and a suitable aldehyde forms the required chalcone intermediate, 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.[8][9] This enone then acts as a Michael acceptor for a nucleophile derived from malononitrile. The subsequent cyclization with ammonium acetate as the ammonia source, followed by aromatization, yields the pyridine ring.[10] This one-pot or sequential process is highly efficient in building molecular complexity.
Synthetic Pathway Diagram
Caption: Convergent synthesis via the Kröhnke methodology.
Detailed Experimental Protocol
Part A: Synthesis of 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Combine 4-chloroacetophenone (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in a flask.
Heat the mixture to reflux for 4 hours.
Cool the reaction mixture to room temperature.
Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone, which can often be used directly in the next step.
Part B: Cyclocondensation to form the Pyridine Ring [6][10]
In a round-bottom flask, dissolve the crude enaminone (1.0 eq) and 2-chloro-malononitrile (1.1 eq) in glacial acetic acid.
Add a large excess of ammonium acetate (approx. 10 eq).
Heat the mixture to reflux (approx. 120°C) for 6 hours, monitoring by TLC.
After completion, cool the reaction to room temperature and pour it into ice-water.
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
Collect the resulting precipitate by vacuum filtration.
Wash the solid with water and then a small amount of cold ethanol.
Recrystallize the crude product or purify by column chromatography to obtain 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine.
Methodology 3: Palladium-Catalyzed Direct C-H Arylation
This modern approach offers increased atom and step economy by avoiding the synthesis of pre-functionalized coupling partners like organoborons or organohalides.[11] The strategy involves the direct coupling of the C-H bond at the C3 position of 5-chloro-2-aminopyridine with an aryl halide, such as 1-bromo-4-chlorobenzene.
Causality and Experimental Rationale
The success of direct C-H arylation hinges on the selective activation of a specific C-H bond. The 2-amino group acts as a directing group, facilitating the palladium-catalyzed C-H activation at the ortho (C3) position. We select a robust catalytic system, such as Palladium(II) acetate with a sterically hindered phosphine ligand like SPhos, which is known to be effective for challenging C-H functionalization reactions.[12] A carbonate base is used to facilitate the C-H activation step and regenerate the active catalyst. The choice of solvent, typically a polar aprotic solvent like isopropyl acetate or dioxane, is critical for substrate solubility and catalyst performance.
Reaction Scheme Diagram
Caption: Direct C-H arylation approach to the target molecule.
Detailed Experimental Protocol[11][12]
To an oven-dried Schlenk tube, add 5-chloro-2-aminopyridine (1.0 eq), 1-bromo-4-chlorobenzene (1.5 eq), Palladium(II) acetate (0.03 eq), SPhos (0.06 eq), and potassium carbonate (2.5 eq).
Evacuate and backfill the tube with argon or nitrogen three times.
Add anhydrous, degassed isopropyl acetate (i-PrOAc) via syringe.
Seal the tube and heat the reaction mixture in an oil bath at 110°C for 24 hours.
Monitor the reaction progress by GC-MS or LC-MS.
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine.
Performance Benchmark and Comparison
To provide an objective comparison, the following table summarizes key performance indicators for each synthetic method. Data is based on representative yields from analogous reactions in the literature and estimated practical considerations.
Metric
Method A: Suzuki-Miyaura
Method B: Kröhnke Synthesis
Method C: Direct C-H Arylation
Overall Yield
Good to Excellent (65-85%)
Good (60-80%)
Moderate to Good (50-75%)
Number of Steps
2 (Bromination + Coupling)
2 (Chalcone + Cyclization)
1
Atom Economy
Moderate (generates stoichiometric salt waste)
High (convergent, main byproduct is water)
High (main byproduct is HBr)
Reagent Availability
Boronic acids are common; precursor needs synthesis.
Starting materials are commodity chemicals.
Starting materials are commodity chemicals.
Catalyst Cost
Moderate (Pd(PPh₃)₄)
None (uses stoichiometric reagents)
High (requires specialized phosphine ligand)
Robustness/Scalability
Very High (well-established and scalable)
High (often scalable, can be one-pot)
Moderate (can be sensitive to substrate and conditions)
Green Chemistry
Moderate (uses organic solvents, generates metal waste)
Good (can be run one-pot, fewer steps)
Excellent (high atom economy, fewer steps)
Conclusion and Recommendations
Each of the benchmarked methods presents a viable pathway to 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, with distinct advantages and disadvantages.
Method A (Suzuki-Miyaura Coupling) is the most robust and reliable choice for laboratory-scale synthesis where high yields and predictability are paramount. Its main drawback is the need to first synthesize and handle the halogenated pyridine precursor.
Method B (Kröhnke Synthesis) offers an excellent convergent approach, building the core heterocyclic structure from simple, inexpensive starting materials. This method is particularly attractive for large-scale synthesis due to its high atom economy and potential for one-pot execution.
Method C (Direct C-H Arylation) represents the most modern and atom-economical route. It is ideal for library synthesis and rapid exploration of analogues due to its single-step nature. However, it may require more extensive optimization to achieve high yields and can be sensitive to the purity of reagents and reaction conditions. The cost of the specialized ligand may also be a consideration.
The ultimate choice of method will depend on the specific goals of the researcher, balancing factors such as scale, cost, available time, and desired process efficiency.
Al-gamal, B., et al. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. [Link]
Housecroft, C. E. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI. [Link]
Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
ResearchGate. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). ResearchGate. [Link]
Benzenine, D., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. [Link]
Zare, A., et al. (2020). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]
Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(1), 1-24. [Link]
ChemScence. (n.d.). The Role of 2-Amino-3-bromo-5-chloropyridine in Custom Synthesis. ChemScence. [Link]
ResearchGate. (2009). Crystal structure of 1-(4-chlorophenyl)-3-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-phenyl}-propenone. ResearchGate. [Link]
ResearchGate. (2023). Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]
ResearchGate. (2018). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. ResearchGate. [Link]
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [Link]
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
Google Patents. (n.d.). Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
Shabani, A., et al. (2012). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. PMC. [Link]
Semantic Scholar. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Semantic Scholar. [Link]
Belnome, F., et al. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]
Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1268–1271. [Link]